![molecular formula C15H30N2 B12551127 1,7-Diazabicyclo[5.5.5]heptadecane CAS No. 147713-89-1](/img/structure/B12551127.png)
1,7-Diazabicyclo[5.5.5]heptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Diazabicyclo[555]heptadecane is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Diazabicyclo[5.5.5]heptadecane can be synthesized through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This method allows for the formation of the bicyclic structure with the nitrogen atoms positioned appropriately within the framework.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Diazabicyclo[5.5.5]heptadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated or alkylated products.
Applications De Recherche Scientifique
1,7-Diazabicyclo[5.5.5]heptadecane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of polymers and other materials where its bicyclic structure imparts desirable properties.
Mécanisme D'action
The mechanism of action of 1,7-Diazabicyclo[5.5.5]heptadecane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or facilitate catalytic processes. The pathways involved depend on the specific application, whether it is in catalysis, synthesis, or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound features a similar bicyclic structure but with different ring sizes and nitrogen positions.
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic reactions, this compound has a different bicyclic framework but shares the presence of nitrogen atoms.
Uniqueness
1,7-Diazabicyclo[555]heptadecane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
147713-89-1 |
|---|---|
Formule moléculaire |
C15H30N2 |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
1,7-diazabicyclo[5.5.5]heptadecane |
InChI |
InChI=1S/C15H30N2/c1-4-10-16-12-6-2-7-13-17(11-5-1)15-9-3-8-14-16/h1-15H2 |
Clé InChI |
WYPPTVNVWJATNP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2CCCCCN(CC1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




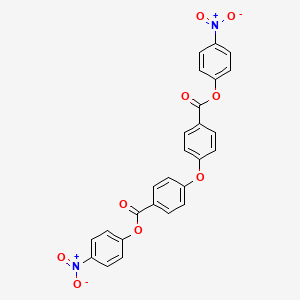
silane](/img/structure/B12551070.png)
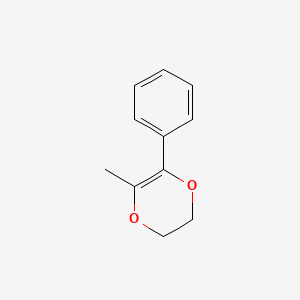
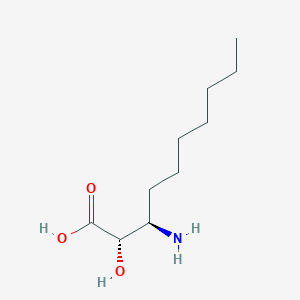
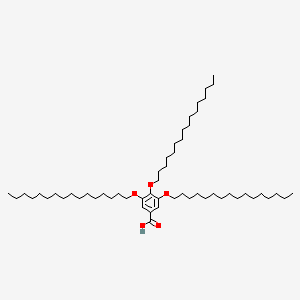
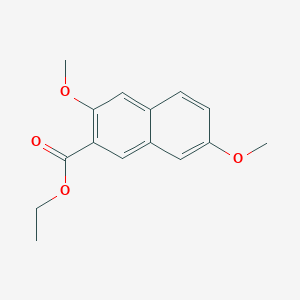
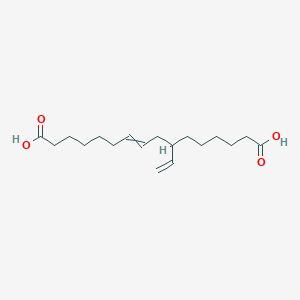
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)

